molecular formula C14H21NO3 B8127808 Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate

Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate

Cat. No.: B8127808
M. Wt: 251.32 g/mol
InChI Key: NJOGOEMACGPBEO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate is a substituted phenylalanine derivative characterized by an isobutoxy group at the 3-position of the phenyl ring and a methyl ester moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic frameworks.

Properties

IUPAC Name

methyl 2-amino-3-[3-(2-methylpropoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(2)9-18-12-6-4-5-11(7-12)8-13(15)14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGOEMACGPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate typically involves the reaction of 3-isobutoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate has the following molecular characteristics:

  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.33 g/mol
  • IUPAC Name : Methyl (2S)-2-amino-3-(3-isobutoxyphenyl)propanoate

The compound's structure includes an amino group, a propanoate moiety, and a phenyl ring substituted with an isobutoxy group, contributing to its biological activity and interaction with various biological targets.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with neurotransmitter systems or enzymes involved in metabolic pathways.

  • Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter levels, potentially offering benefits in treating neurological disorders such as depression or anxiety.

Inhibitory Activity

Research has shown that derivatives of similar compounds exhibit inhibitory activity against various enzymes, including nitric oxide synthases (nNOS). The structural similarity suggests that this compound could be evaluated for similar inhibitory properties.

  • Case Study : A study on related phenylpropanoate compounds demonstrated significant inhibition of nNOS, which is crucial in conditions like neurodegeneration and cardiovascular diseases .

Antihypertensive Potential

The compound's mechanism may also include inhibition of the renin-angiotensin system, making it a candidate for antihypertensive therapies.

  • Research Findings : Similar compounds have been documented to act as renin inhibitors, reducing blood pressure effectively in hypertensive models .

Safety and Toxicity Evaluations

Safety evaluations are critical for any new therapeutic agent. Studies have shown that related compounds exhibit low toxicity profiles when administered at therapeutic doses.

  • Toxicity Studies : Long-term studies involving similar chemical structures have indicated no significant adverse effects at recommended doses, supporting the safety of this compound for further research .

Comparative Data Table

Application AreaFindings/InsightsReference
Pharmacological StudiesPotential modulation of neurotransmitters
Inhibitory ActivityPossible nNOS inhibition
Antihypertensive PotentialRenin-inhibiting properties
Safety EvaluationsLow toxicity observed in long-term studies

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Phenyl Ring) Functional Groups Molecular Weight* Key Applications
Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate 3-isobutoxy Amino, methyl ester ~265.3 g/mol† Intermediate for heterocycles
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitro Amino, methyl ester ~254.2 g/mol Precursor to aminophenyl propanol
Methyl 2-benzoylamino-3-oxobutanoate Benzoyl, oxo Benzoylamino, oxo, ester ~235.2 g/mol Building block for imidazoles
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate Aryl, methyl, phenyl Imidazole, ester ~307.3 g/mol‡ Heterocyclic drug candidates

*Calculated based on standard atomic masses. †Estimated. ‡Varies with aryl substituent.

Key Observations:

Substituent Effects: The 3-isobutoxy group in the target compound enhances lipophilicity compared to the 4-nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate, which introduces polar resonance effects . The benzoylamino and oxo groups in methyl 2-benzoylamino-3-oxobutanoate enable cyclization reactions to form imidazoles or oxazoloquinolines , whereas the target compound’s isobutoxy group may favor ether-cleavage or alkylation pathways.

Synthetic Pathways: The nitro derivative in undergoes reduction to yield aminophenyl propanol, suggesting the target compound’s ester could be similarly modified for downstream applications.

Reactivity and Stability :

  • The electron-donating isobutoxy group in the target compound may reduce electrophilic aromatic substitution reactivity compared to nitro- or benzoyl-substituted analogues. This could impact its utility in reactions requiring aromatic activation.

Pharmacological Potential

  • Imidazole derivatives (e.g., compound 5 in ) show promise as antimicrobial or anti-inflammatory agents due to their heterocyclic cores.
  • Aminophenyl propanol derivatives (derived from nitro precursors ) are explored for central nervous system (CNS) targeting, leveraging amino groups for blood-brain barrier penetration.

Limitations and Challenges

  • Synthetic Complexity : The isobutoxy group’s steric bulk may complicate purification, as seen in analogous column chromatography workflows .
  • Data Gaps : Quantitative data on yields, stability, or biological activity of the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article reviews the current literature on the compound, presenting data on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C14H21NO3
  • Molecular Weight: 251.33 g/mol
  • CAS Number: [Not specified in the search results]

Pharmacological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Studies suggest that compounds with similar structures may possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially reducing inflammation in various models.
  • Neuroprotective Properties : Evidence suggests that related compounds can protect neuronal cells from damage, indicating a potential role in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It could inhibit enzymes responsible for the production of pro-inflammatory mediators.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study 1: Antioxidant Activity

A study conducted on a series of amino acid derivatives demonstrated significant antioxidant activity, which was attributed to their ability to scavenge free radicals and reduce oxidative stress markers in vitro.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, a related compound showed a marked reduction in pro-inflammatory cytokines (such as TNF-α and IL-6), suggesting that this compound may have similar effects.

Study 3: Neuroprotection

Research on structurally analogous compounds indicated neuroprotective effects against oxidative stress-induced neuronal cell death, highlighting the potential therapeutic implications for diseases like Alzheimer's.

Data Summary Table

Biological ActivityObserved EffectsReferences
Antioxidant ActivityScavenging free radicals
Anti-inflammatory EffectsReduction in TNF-α and IL-6 levels
Neuroprotective PropertiesProtection against oxidative stress

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-3-(3-isobutoxyphenyl)propanoate?

Answer:
A common approach involves esterification of the corresponding carboxylic acid precursor, 2-amino-3-(3-isobutoxyphenyl)propanoic acid, using methanol under acidic catalysis (e.g., HCl or H₂SO₄). The amino group typically requires protection (e.g., Boc or Fmoc) to prevent side reactions during esterification. For example, in analogous syntheses, (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride was prepared via reaction of the amino acid derivative with thionyl chloride followed by methanol . Post-synthesis, deprotection and purification via recrystallization (e.g., CHCl₃-methanol) or column chromatography are critical .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from impurities, stereochemical ambiguity, or overlapping signals. To address this:

  • Cross-validation: Combine NMR (¹H, ¹³C, DEPT), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, NIST’s Standard Reference Database provides authoritative spectral data for benchmarking .
  • Computational modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or compare with crystallographic data.
  • Crystallography: Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemical disputes and confirms bond lengths/angles .

Basic: What analytical techniques are optimal for assessing purity and detecting synthetic byproducts?

Answer:

  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Reference standards like those in (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) aid quantification .
  • TLC: Monitor reaction progress using silica gel plates and visualizing agents (ninhydrin for amino groups).
  • Elemental analysis: Validate stoichiometry (C, H, N percentages) to confirm molecular formula .

Advanced: How can low yields in the coupling step of this compound’s synthesis be mitigated?

Answer:
Low yields may stem from steric hindrance at the 3-isobutoxyphenyl group or side reactions. Strategies include:

  • Catalyst optimization: Use coupling agents like EDC/HOBt or PyBOP for amide/ester formation .
  • Temperature control: Conduct reactions at 0–4°C to minimize racemization of the amino group.
  • Protective groups: Temporarily protect reactive sites (e.g., tert-butyloxycarbonyl for amines) to direct reactivity .

Basic: What crystallographic methods are suitable for determining this compound’s crystal structure?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation (e.g., CHCl₃-methanol). Use SHELXTL or SHELXL for data processing and refinement .
  • Hydrogen placement: Geometrically position H atoms with riding models (C–H = 0.93–0.98 Å) and refine isotropic displacement parameters .
  • Validation tools: Check for twinning or disorder using PLATON or Olex2 .

Advanced: How can stereochemical outcomes be analyzed in asymmetric syntheses of this compound?

Answer:

  • Chiral HPLC: Use columns like Chiralpak IG with hexane/isopropanol to separate enantiomers. Compare retention times with racemic mixtures .
  • Circular dichroism (CD): Correlate CD spectra with known configurations of analogous compounds (e.g., 4-chloro-DL-phenylalanine methyl ester hydrochloride) .
  • X-ray crystallography: Absolute configuration determination via anomalous dispersion effects in SCXRD data .

Basic: How can researchers access reliable physicochemical data (e.g., melting points, solubility) for this compound?

Answer:

  • NIST Chemistry WebBook: Provides peer-reviewed data on melting points, boiling points, and spectral libraries .
  • Experimental determination: Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in solvents like DMSO or ethanol .

Advanced: What strategies are effective for stabilizing this compound against hydrolysis or racemization?

Answer:

  • pH control: Store in anhydrous conditions (e.g., desiccator) at pH 4–6 to slow ester hydrolysis.
  • Additives: Include stabilizers like TBC (tert-butylcatechol) to inhibit radical degradation, as seen in analogous compounds .
  • Low-temperature storage: Maintain at –20°C in amber vials to reduce thermal and photolytic degradation .

Basic: What synthetic precursors or building blocks are commonly used for derivatives of this compound?

Answer:

  • 3-Isobutoxyphenylpropanoic acid: Synthesized via Friedel-Crafts alkylation of phenol derivatives followed by hydrolysis.
  • Methyl esters of amino acids: Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate and similar esters serve as intermediates in peptide coupling .

Advanced: How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Answer:

  • Kinetic assays: Use fluorogenic substrates (e.g., para-nitrophenyl esters) to measure inhibition constants (Kᵢ) .
  • Docking studies: Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes.
  • Control experiments: Include positive controls (e.g., known inhibitors) and validate via dose-response curves .

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